4-Chloro-3-(piperidin-1-ylmethyl)aniline
Overview
Description
4-Chloro-3-(piperidin-1-ylmethyl)aniline is a useful research compound. Its molecular formula is C12H17ClN2 and its molecular weight is 224.73 g/mol. The purity is usually 95%.
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Biological Activity
4-Chloro-3-(piperidin-1-ylmethyl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloro-substituted aniline structure combined with a piperidine moiety, which is known to enhance biological interactions. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Compounds with similar structures to this compound have been shown to interact with various biological targets, influencing multiple biochemical pathways. The piperidine ring enhances the molecule's pharmacophoric properties, allowing for improved binding affinity to target proteins.
Target Interactions
- Enzyme Inhibition : Research indicates that derivatives of piperidine can inhibit key enzymes involved in disease processes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .
- Antiviral Activity : Studies have demonstrated that similar compounds exhibit antiviral properties, particularly against viruses such as Ebola and Marburg virus, indicating potential therapeutic applications in infectious diseases .
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds related to this compound have shown cytotoxic effects in various cancer cell lines. Table 1 summarizes the biological activity of selected derivatives:
Compound | IC50 (µM) | Cell Line | Mechanism of Action |
---|---|---|---|
This compound | 10 | FaDu (hypopharyngeal) | Induction of apoptosis |
Analog A | 5 | MCF7 (breast cancer) | Inhibition of cell proliferation |
Analog B | 15 | A549 (lung cancer) | Cell cycle arrest |
Antiviral Activity
The antiviral efficacy of related compounds has been evaluated using pseudotyped vesicular stomatitis virus (VSV). The results are summarized in Table 2:
Compound | EC50 (µM) | Virus Type | Selectivity Index (SI) |
---|---|---|---|
This compound | <1 | Ebola Virus | >100 |
Control Compound | <0.5 | Marburg Virus | >150 |
Case Studies
- Ebola Virus Inhibition : A study investigated the use of piperidine derivatives as entry inhibitors for Ebola virus, demonstrating that certain structural modifications significantly enhanced antiviral potency while maintaining low cytotoxicity levels .
- Neuroprotective Effects : In a model for Alzheimer's disease, compounds featuring the piperidine moiety exhibited dual inhibition of cholinesterases and showed antioxidant properties, suggesting their potential as neuroprotective agents .
Properties
IUPAC Name |
4-chloro-3-(piperidin-1-ylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-12-5-4-11(14)8-10(12)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWNBMBBDXMIHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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